molecular formula CoCr B076047 Hastelloy C CAS No. 11114-92-4

Hastelloy C

Cat. No. B076047
CAS RN: 11114-92-4
M. Wt: 110.929 g/mol
InChI Key: WAIPAZQMEIHHTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05728870

Procedure details

Dimethyl-2,6-naphthalenedicarboxylate was hydrolyzed at elevated temperatures and elevated pressures in the batch-mode in a stirred, 300 ml Hastelloy C autoclave reactor. 37.5 Grams of dimethyl-2,6-naphthalenedicarboxylate were charged to the reactor. No catalyst was used. The 2,6-NDA product was separated from the mother liquor by filtration at room temperature followed by washing with about 150 grams of water. The reaction time, temperature, pressure and analysis of the resulting 2,6-naphthalenedicarboxylic acid are provided in Table 2. During each of the runs reported in Table 2, approximately one-half of the solvent was unintentionally lost. This loss of solvent likely caused the removal of methanol from the reaction mixture thereby shifting the equilibrium towards 2,6-naphthalenedicarboxylic acid. Runs 1, 2 and 3 reported in Table 2 were run consecutively in the same autoclave reactor.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[CH:14]=[CH:13][C:12]2[C:7](=[CH:8][CH:9]=[C:10]([C:15]([O:17]C)=[O:16])[CH:11]=2)[CH:6]=1)=[O:4]>[Cr].[Co]>[CH:11]1[C:12]2[C:7](=[CH:6][C:5]([C:3]([OH:4])=[O:2])=[CH:14][CH:13]=2)[CH:8]=[CH:9][C:10]=1[C:15]([OH:17])=[O:16] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C1=CC2=CC=C(C=C2C=C1)C(=O)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C1=CC2=CC=C(C=C2C=C1)C(=O)OC
Step Three
Name
Quantity
300 mL
Type
catalyst
Smiles
[Cr].[Co]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The 2,6-NDA product was separated from the mother liquor by filtration at room temperature
WASH
Type
WASH
Details
by washing with about 150 grams of water

Outcomes

Product
Name
Type
product
Smiles
C1=C(C=CC2=CC(=CC=C12)C(=O)O)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.